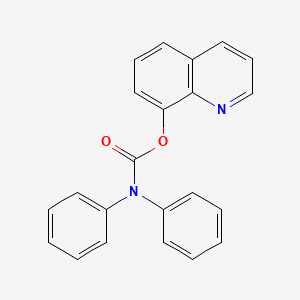

8-quinolinyl diphenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-quinolinyl diphenylcarbamate” is a chemical compound with the molecular formula C22H16N2O2 . It’s a derivative of quinoline, a heterocyclic aromatic organic compound that is a colorless hygroscopic liquid .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “8-quinolinyl diphenylcarbamate” consists of a quinoline ring attached to a diphenylcarbamate group . The exact structure and arrangement of atoms within the molecule can be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. They have been used as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization . The exact chemical reactions involving “8-quinolinyl diphenylcarbamate” would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-quinolinyl diphenylcarbamate” would depend on its molecular structure. As a derivative of quinoline, it likely shares some of the properties of quinoline, which is a colorless hygroscopic liquid . The exact properties can be determined using various analytical techniques.

Scientific Research Applications

Synthetic Organic Chemistry

Quinolines are important compounds in synthetic organic chemistry . They are used in various synthesis methods, including microwave synthesis, one-pot reactions, solvent-free reaction conditions, and photocatalytic synthesis .

Medicinal Chemistry

Quinolines have a variety of applications in medicinal chemistry . They are used in the development of new drugs due to their diverse spectrum of biological activities .

Antifungal Activity

Quinolines and their derivatives have been found to exhibit antifungal activity . This makes them valuable in the development of antifungal drugs.

Anti-inflammatory Activity

Quinolines also show anti-inflammatory activity . This property is useful in the creation of drugs for conditions that involve inflammation.

Anti-Diabetes Activity

Some quinolines have been found to exhibit anti-diabetes activity . This means they could potentially be used in the treatment of diabetes.

Anti-Alzheimer’s Disease Activity

Quinolines have been found to have anti-Alzheimer’s disease activity . This suggests they could be used in the development of drugs for Alzheimer’s disease.

Antioxidant Activity

Quinolines exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Diuretic Activity

Some quinolines have diuretic activity . Diuretics are substances that help promote diuresis, the increased production of urine.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research could focus on developing new synthesis methods, exploring their biological activities, and designing new drugs based on these compounds .

Mechanism of Action

Target of Action

For instance, quinolinyl-based multitarget-directed ligands have shown inhibitory activities against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes are involved in pain and inflammation processes .

Mode of Action

It’s known that the quinolinyl moiety is well tolerated in the active sites of both seh and faah enzymes . This suggests that 8-quinolinyl diphenylcarbamate may interact with these targets, leading to their inhibition and subsequent changes in cellular processes.

Biochemical Pathways

For example, sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that play a role in inflammation and pain signaling .

Pharmacokinetics

The quinolinyl-based multitarget-directed ligand 4d showed favorable pharmacokinetic properties in admet prediction studies .

Result of Action

Based on the known effects of seh and faah inhibition, it can be hypothesized that this compound may modulate pain and inflammation processes .

properties

IUPAC Name |

quinolin-8-yl N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-22(26-20-15-7-9-17-10-8-16-23-21(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBZXRWOENAACT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl diphenylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)